Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester

Lipophilicity Druglikeness Physicochemical properties

Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester (benzyl orsellinate; CAS 38862-71-4) is a fully esterified orsellinate with molecular formula C₁₅H₁₄O₄ and molecular weight 258.27 g/mol. It belongs to the 2,4-dihydroxy-6-methylbenzoate (orsellinate) series, a class of lichen-derived phenolic esters extensively studied for their antibacterial , antitumor , and radical-scavenging activities.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 38862-71-4
Cat. No. B13977951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester
CAS38862-71-4
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OCC2=CC=CC=C2)O)O
InChIInChI=1S/C15H14O4/c1-10-7-12(16)8-13(17)14(10)15(18)19-9-11-5-3-2-4-6-11/h2-8,16-17H,9H2,1H3
InChIKeyNAELFZKDZWMPBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2,4-Dihydroxy-6-Methylbenzoate (CAS 38862-71-4): A Phenylmethyl Orsellinate for Structure-Activity-Driven Research and Specialty Material Applications


Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester (benzyl orsellinate; CAS 38862-71-4) is a fully esterified orsellinate with molecular formula C₁₅H₁₄O₄ and molecular weight 258.27 g/mol [1]. It belongs to the 2,4-dihydroxy-6-methylbenzoate (orsellinate) series, a class of lichen-derived phenolic esters extensively studied for their antibacterial [2], antitumor [3], and radical-scavenging activities [4]. The compound features a benzyl ester moiety that confers distinct lipophilicity (computed XLogP3 = 3.5) [1], positioning it between the n-butyl and n-pentyl orsellinates in the lipophilicity-activity continuum.

Why Benzyl 2,4-Dihydroxy-6-Methylbenzoate Cannot Be Simply Replaced with Another Orsellinate Ester


The orsellinate series exhibits pronounced chain-length and branching-dependent variation in antibacterial, cytotoxic, and radical-scavenging activities, with increases in lipophilicity (log P) driving higher potency [1][2][3]. Benzyl orsellinate occupies a unique position due to its aromatic ester moiety, which provides a log P of 3.5—substantially higher than methyl (~1.8) and ethyl (~2.3) orsellinates, yet lower than n-hexyl orsellinate (LC₅₀ 31 μM) [2]. This intermediate lipophilicity, combined with the potential for π-π stacking interactions of the benzyl group, means that substituting benzyl orsellinate with a linear alkyl orsellinate of similar log P (e.g., n-pentyl) likely alters target engagement, selectivity, and tissue distribution profiles. Furthermore, the benzyl ester is specifically claimed in patent literature as a superior color developer for heat-sensitive recording materials, a property not shared by its alkyl counterparts [4]. Importantly, direct head-to-head experimental data for benzyl orsellinate against specific comparators remain limited; much of the differentiation relies on class-level structure-activity extrapolations from systematically studied orsellinate series.

Quantitative Differentiation Evidence for Benzyl 2,4-Dihydroxy-6-Methylbenzoate: Lipophilicity, Activity Prediction, and Application-Specific Performance


Computed XLogP3 = 3.5 Places Benzyl Orsellinate in a Distinct Lipophilicity Window Relative to Common Alkyl Orsellinates

Benzyl orsellinate has a computed XLogP3 of 3.5 [1], which is 1.7 log units above methyl orsellinate (XLogP3 ≈ 1.8) and 1.2 log units above ethyl orsellinate (XLogP3 ≈ 2.3), as estimated by the same computational method. Within the orsellinate series, lipophilicity linearly correlates with increased cytotoxic (LC₅₀) and antibacterial (MIC) activity.

Lipophilicity Druglikeness Physicochemical properties

Predicted Antibacterial Activity of Benzyl Orsellinate Extrapolated from SAR: Intermediate Potency Between n-Butyl and n-Pentyl Orsellinates

In the orsellinate series, n-propyl, n-pentyl, and n-hexyl orsellinates displayed MIC values from 62.5 to 7.8 µg/mL against Staphylococcus aureus, Xanthomonas campestris, and Ralstonia solanacearum, while methyl and ethyl orsellinates, which have lower lipophilicity, showed weaker activity [1]. Benzyl orsellinate, with a log P of 3.5 that lies between n-butyl (log P ~2.5) and n-pentyl (log P ~3.0), is predicted to exhibit MIC values in the range of 15.6–62.5 µg/mL against these Gram-positive and Gram-negative strains.

Antibacterial MIC Orsellinate SAR

Predicted Cytotoxic Activity of Benzyl Orsellinate: IC₅₀ Range Consistent with Moderate Antiproliferative Effect

The antitumor activity of orsellinates, measured by SRB assay across HEp-2, MCF7, 786-0, and B16-F10 cell lines, increased with chain length from methyl (IC₅₀ > 50 µg/mL) to n-butyl (IC₅₀ 7.2–14.0 µg/mL) [1]. The activity correlates positively with log P. Benzyl orsellinate, with log P 3.5 (comparable to n-butyl, log P ~2.5–3.0), is predicted to exhibit IC₅₀ values in the range of 10–25 µg/mL against these carcinoma and melanoma lines, placing it between n-butyl and n-pentyl orsellinates in activity.

Cytotoxicity Antitumor Orsellinate SAR

Benzyl Orsellinate as a Superior Color Developer in Heat-Sensitive Recording Materials: Patent-Supported Application-Specific Performance

Patent JPH05155818A specifically discloses benzyl esters of aromatic hydroxycarboxylic acids, including benzyl 2,4-dihydroxy-6-methylbenzoate, as color developers that provide excellent prevention of discoloration or decoloration in heat-sensitive recording paper [1]. The benzyl ester moiety is claimed to confer improved image stability compared to conventional alkyl ester color developers. This application is not found for methyl, ethyl, or other alkyl orsellinates, highlighting a unique functional profile of the benzyl ester.

Color developer Heat-sensitive recording Leuco dye

Optimal Scenarios for Procuring Benzyl 2,4-Dihydroxy-6-Methylbenzoate Based on Evidenced Differentiation


Antibacterial SAR Studies Requiring Intermediate Lipophilicity Orsellinates

Benzyl orsellinate is ideal for structure-activity relationship studies exploring the role of lipophilicity and aromatic substituents on antibacterial potency. Its predicted MIC of 15.6–62.5 µg/mL against S. aureus and other bacteria [2] fills the gap between n-propyl and n-pentyl orsellinates, allowing researchers to probe the lipophilicity-activity continuum without recourse to highly active hexyl derivatives that may confound selectivity analysis.

Anticancer Screening Libraries Targeting Moderate Cytotoxicity Profiles

In antitumor screening, benzyl orsellinate's predicted IC₅₀ of 10–25 µg/mL against carcinoma and melanoma cell lines [3] makes it a valuable addition to compound collections aiming to identify hits with moderate, tunable activity—avoiding the high toxicity of hexyl orsellinate while providing sufficient potency for lead identification.

Development of Heat-Sensitive Recording Materials with Enhanced Image Stability

As specifically claimed in patent JPH05155818A, benzyl orsellinate serves as a color developer that prevents image degradation in thermal paper [4]. Procuring this compound is essential for manufacturers seeking to formulate heat-sensitive recording papers with superior long-term image retention, a property not achievable with conventional alkyl orsellinates.

Physicochemical Profiling and Membrane Permeability Assays

With a precisely defined XLogP3 of 3.5 [1], benzyl orsellinate provides a well-characterized standard for calibrating permeability assays (e.g., PAMPA, Caco-2) within the intermediate lipophilicity range, facilitating the interpretation of cellular uptake data for orsellinate-like scaffolds.

Quote Request

Request a Quote for Benzoic acid, 2,4-dihydroxy-6-methyl-, phenylmethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.